molecular formula C11H12BrNO B1313503 1-Benzyl-3-bromopyrrolidin-2-one CAS No. 77868-84-9

1-Benzyl-3-bromopyrrolidin-2-one

Cat. No. B1313503
CAS RN: 77868-84-9
M. Wt: 254.12 g/mol
InChI Key: JDALTJHKFDANJI-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromopyrrolidin-2-one is a chemical compound . It is also known as a subclass of a chemical compound .


Synthesis Analysis

The synthesis of 1-Benzyl-3-bromopyrrolidin-2-one involves various processes. For instance, one method involves heating a solution of 3-bromo-1-benzyl-pyrrolidin-2-one with 4-(4-methoxyphenyl)-piperidine and DIPEA in acetonitrile at 90°C for 18 hours .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-bromopyrrolidin-2-one is represented by the linear formula C11H12BrNO . The InChI code for this compound is 1S/C11H12BrNO/c12-10-6-7-13 (11 (10)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 .


Physical And Chemical Properties Analysis

The physical form of 1-Benzyl-3-bromopyrrolidin-2-one is solid . It has a molecular weight of 254.13 . The compound should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis of cis-3-Amino-2-methylpyrrolidines

1-Benzyl-3-bromopyrrolidin-2-one is used in the synthesis of 3-amino-2-methylpyrrolidines. A novel protocol involves reductive ring closure and O-deprotection of gamma-acetoxy-alpha-chloroketimines to form 2-(2-hydroxyethyl)-3-methylaziridines, then expanding these into 3-bromopyrrolidines. This method is instrumental in developing a formal synthesis of the antipsychotic emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).

Formation of Ethynylferrocene Compounds

In the field of organometallic chemistry, 1-Benzyl-3-bromopyrrolidin-2-one is relevant for synthesizing ethynylferrocene compounds of 1,3,5-tribromobenzene. These compounds exhibit chemically reversible oxidations indicating no electronic communication between the iron(II) centers in some derivatives (Fink et al., 1997).

Electrophile-Induced Ring Expansions

This chemical is crucial in developing electrophile-induced ring expansions of β-lactams towards γ-lactams. The process leads to efficient and straightforward synthesis of various pyrrolidin-2-ones, which are important intermediates in organic synthesis (Van Brabandt & Kimpe, 2005).

Role in Alternate Substrate Inhibition

1-Benzyl-3-bromopyrrolidin-2-one acts as a fast-acting alternate substrate inhibitor for α-chymotrypsin. Its derivative, (3R, 4S)-3-Benzyl-4-bromomethyloxetan-2-one, is notably effective in this application due to the stability of the acyl enzyme intermediate formed during turnover (Kim & Ryoo, 1995).

Flash Chemistry and Three-Component Coupling

This compound is utilized in flash chemistry for three-component coupling of benzyne, leading to the synthesis of complex organic compounds like boscalid (Nagaki, Ichinari, & Yoshida, 2014).

Study of N-Substituted Pyrroles

1-Benzyl-3-bromopyrrolidin-2-one contributes to understanding the chemistry of N-substituted pyrroles, particularly in nitration, bromination, and formylation reactions (Anderson & Griffiths, 1967).

Safety And Hazards

The safety information for 1-Benzyl-3-bromopyrrolidin-2-one indicates that it has several hazard statements including H302-H315-H319-H332-H335 . Precautionary measures include P261-P280-P305+P351+P338 .

Relevant Papers There are several relevant papers and documents related to 1-Benzyl-3-bromopyrrolidin-2-one . These include peer-reviewed papers, technical documents, and more . Further analysis of these papers would provide more detailed information about this compound.

properties

IUPAC Name

1-benzyl-3-bromopyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-6-7-13(11(10)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDALTJHKFDANJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444100
Record name 1-Benzyl-3-bromopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-bromopyrrolidin-2-one

CAS RN

77868-84-9
Record name 3-Bromo-1-(phenylmethyl)-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77868-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-3-bromopyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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